molecular formula C6H4Cl2FN B12331848 4-Chloro-3-(chloromethyl)-2-fluoropyridine

4-Chloro-3-(chloromethyl)-2-fluoropyridine

Cat. No.: B12331848
M. Wt: 180.00 g/mol
InChI Key: IXMHENAQNZXGKP-UHFFFAOYSA-N
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Description

4-Chloro-3-(chloromethyl)-2-fluoropyridine is an organic compound belonging to the class of halogenated pyridines. This compound is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(chloromethyl)-2-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoropyridine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(chloromethyl)-2-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction can lead to the formation of partially or fully dehalogenated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of 4-substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridines.

Scientific Research Applications

4-Chloro-3-(chloromethyl)-2-fluoropyridine is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(chloromethyl)-2-fluoropyridine involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can undergo further reactions, resulting in the desired chemical transformations. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)pyridine
  • 2-Chloro-3-(chloromethyl)pyridine
  • 4-Chloro-3-(bromomethyl)-2-fluoropyridine

Uniqueness

4-Chloro-3-(chloromethyl)-2-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable building block in the synthesis of various complex molecules.

Properties

Molecular Formula

C6H4Cl2FN

Molecular Weight

180.00 g/mol

IUPAC Name

4-chloro-3-(chloromethyl)-2-fluoropyridine

InChI

InChI=1S/C6H4Cl2FN/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2

InChI Key

IXMHENAQNZXGKP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)CCl)F

Origin of Product

United States

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